molecular formula C8H10N2O3 B11908518 Ethyl 2-methoxypyrimidine-4-carboxylate

Ethyl 2-methoxypyrimidine-4-carboxylate

Cat. No.: B11908518
M. Wt: 182.18 g/mol
InChI Key: JMZKSVVQTJBQHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxypyrimidine-4-carboxylate typically involves the reaction of 2-methoxypyrimidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium phenoxide, potassium fluoride, dimethylamine.

    Oxidation: Potassium permanganate.

    Reduction: Sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine-4-carboxylic acid derivatives.

    Reduction: Reduced pyrimidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical reactions .

Comparison with Similar Compounds

  • Methyl 2-methoxypyrimidine-4-carboxylate
  • Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
  • 2-Methoxypyrimidine-5-carboxylic acid

Comparison: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties. Compared to its methyl counterpart, it has a higher molecular weight and different solubility characteristics.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 2-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-5-9-8(10-6)12-2/h4-5H,3H2,1-2H3

InChI Key

JMZKSVVQTJBQHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)OC

Origin of Product

United States

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